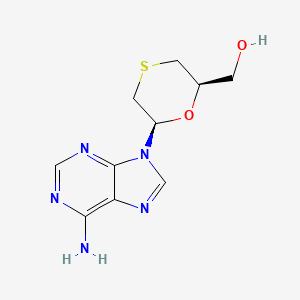
1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1-methyl-4-oxothiazolidine (6-OHMe-1,4-OXTh-A) is an organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-4-oxothiazolidine typically involves the reaction of a thiazolidine derivative with appropriate reagents under controlled conditions. One common method is the cyclization of a thiourea derivative with an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 6-Hydroxy-1-methyl-4-oxothiazolidine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-1-methyl-4-oxothiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the thiazolidine ring. Reagents such as alkyl halides or acyl chlorides are commonly used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-50°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature25-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives with different functional groups.
Substitution: Substituted thiazolidines with various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
6-Hydroxy-1-methyl-4-oxothiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazolidine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation. Its antioxidant properties make it a potential candidate for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1-methyl-4-oxothiazolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through:
Enzyme Inhibition: It binds to the active site of enzymes, preventing their normal function. This inhibition can disrupt metabolic pathways and lead to therapeutic effects.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage. This activity is particularly relevant in the context of diseases associated with oxidative stress.
Modulation of Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in gene expression and cellular responses. This modulation can have therapeutic implications in the treatment of diseases.
Comparación Con Compuestos Similares
6-Hydroxy-1-methyl-4-oxothiazolidine can be compared with other thiazolidine derivatives to highlight its uniqueness:
Similar Compounds: Thiazolidine-2,4-dione, 2-Methylthiazolidine, 4-Oxothiazolidine.
Uniqueness: Unlike other thiazolidine derivatives, 6-Hydroxy-1-methyl-4-oxothiazolidine possesses a hydroxyl group at the 6-position, which imparts unique chemical properties and reactivity. This structural feature enhances its potential as an enzyme inhibitor and antioxidant, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
132062-69-2 |
|---|---|
Fórmula molecular |
C10H13N5O2S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-oxathian-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-18-2-6(1-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
Clave InChI |
YIESZIKBQOMSEZ-RNFRBKRXSA-N |
SMILES isomérico |
C1[C@H](O[C@H](CS1)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
C1C(OC(CS1)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


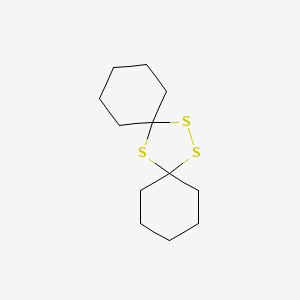
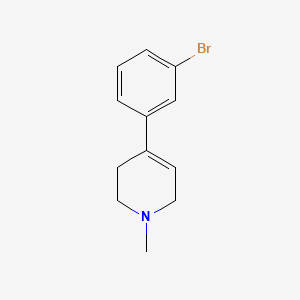
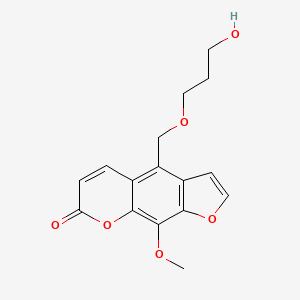
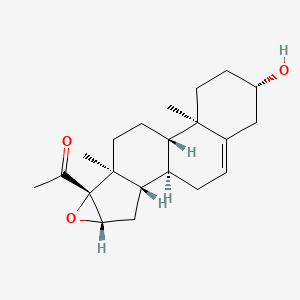
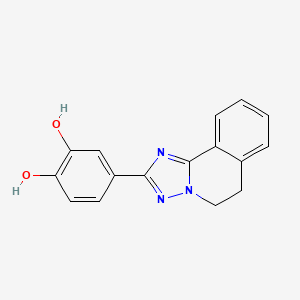
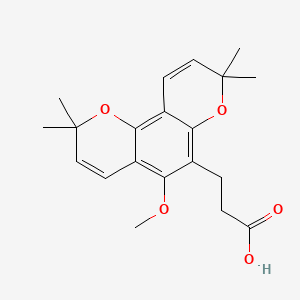
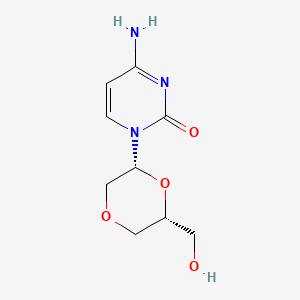
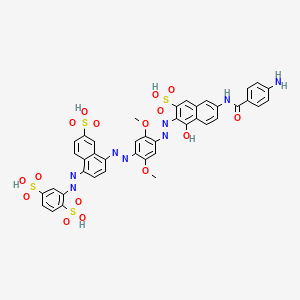
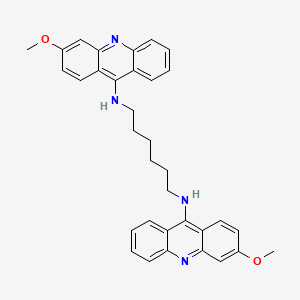


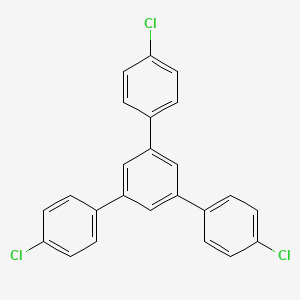
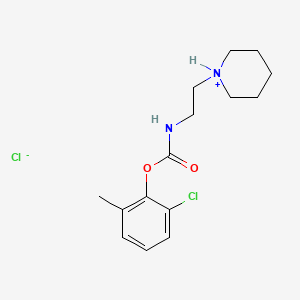
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
